6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile
Overview
Description
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.213 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H10N2O. This indicates that the molecule is composed of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure determination of compounds related to pyridine derivatives, including methods for their preparation and structural characterization using X-ray crystallography, provide foundational knowledge for exploring the chemical properties and potential applications of these compounds in various scientific domains (Moustafa & Girgis, 2007).
Material Science Applications
- Investigations into the structural, optical, and electronic properties of pyridine derivatives have been conducted, with findings suggesting potential applications in materials science, particularly in the development of novel materials with specific optical and electronic characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Organic Synthesis Methodologies
- Innovative synthetic methodologies for constructing pyridine derivatives, including domino reactions and other efficient synthetic routes, have been developed, expanding the toolbox of organic chemists for creating complex molecules with potential utility in various chemical industries (Bondarenko et al., 2016).
Potential Biological Activities
- Some studies have explored the potential biological activities of pyridine derivatives, including their antimicrobial properties and possible use as corrosion inhibitors, suggesting that these compounds could have applications in pharmaceuticals and industrial processes (Dandia, Gupta, Singh, & Quraishi, 2013).
Properties
IUPAC Name |
6-cyclopent-3-en-1-yloxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-4-3-7-11(13-9)14-10-5-1-2-6-10/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKOYTYERWXKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228569 | |
Record name | 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-54-1 | |
Record name | 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.